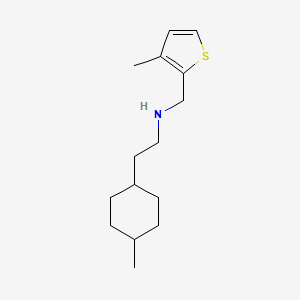
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions. The use of Suzuki–Miyaura cross-coupling reactions from brominated pyrazole–azetidine hybrids with boronic acids is one such method . This approach allows for the efficient synthesis of the desired compound with high yields and purity.
化学反应分析
Types of Reactions
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
作用机制
The mechanism of action of 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems . The pyrazole moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Triazoloquinoxaline: A fused ring system with potential antiviral and antimicrobial activities.
Uniqueness
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system can provide enhanced biological activity and specificity compared to compounds containing only one of these rings .
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
4-(azetidin-3-ylmethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)3-8-4-10-5-8/h6-8,10H,2-5H2,1H3 |
InChI 键 |
DIWWXTQEEXKMKP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)CC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
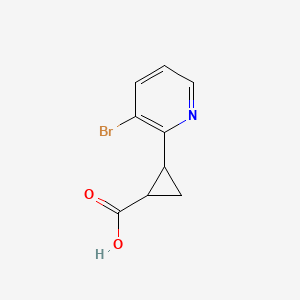
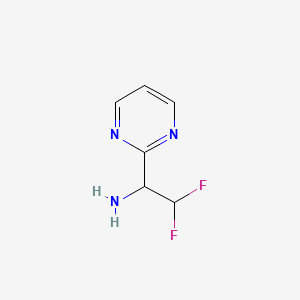
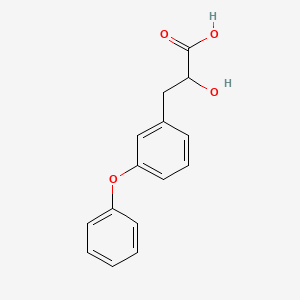
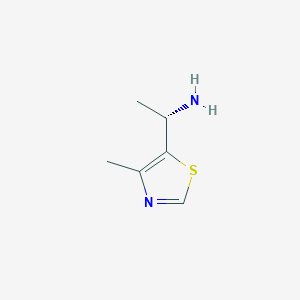
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
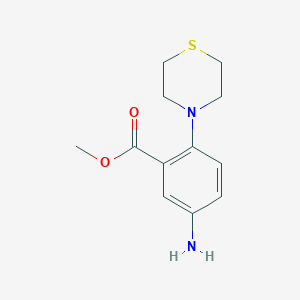
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
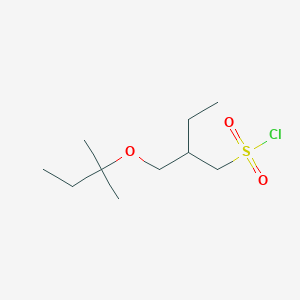
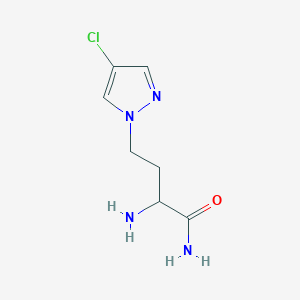
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
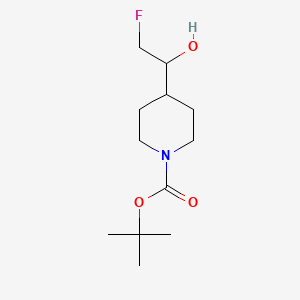
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
